molecular formula C6H12N2 B2989478 1-Methyl-1,6-diazaspiro[3.3]heptane CAS No. 1454909-03-5

1-Methyl-1,6-diazaspiro[3.3]heptane

Cat. No.: B2989478
CAS No.: 1454909-03-5
M. Wt: 112.176
InChI Key: LUPHIARKERMZBO-UHFFFAOYSA-N
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Description

1-Methyl-1,6-diazaspiro[33]heptane is a heterocyclic compound characterized by a spiro-connected bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1,6-diazaspiro[3.3]heptane can be synthesized through various synthetic routes. One common method involves the reaction of 1,6-diaminohexane with formaldehyde under acidic conditions to form the spirocyclic structure. The reaction typically requires careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The use of continuous flow reactors has also been explored to enhance the efficiency and yield of the synthesis process. The compound is usually purified through crystallization or chromatography techniques to achieve the required purity for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,6-diazaspiro[3.3]heptane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced spirocyclic compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; reactions often require catalysts or specific conditions such as elevated temperatures.

Major Products Formed:

Scientific Research Applications

1-Methyl-1,6-diazaspiro[3.3]heptane has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with unique properties.

    Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It is also explored for its interactions with various biomolecules.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a scaffold for drug development. Its unique structure allows for the design of molecules with specific biological activities.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-1,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The spirocyclic structure of the compound allows for unique binding interactions, which can influence its efficacy and selectivity in different applications .

Comparison with Similar Compounds

    1,6-Diazaspiro[3.3]heptane: Lacks the methyl group at the 1-position, leading to different chemical and biological properties.

    1-Methyl-1,6-diazaspiro[4.4]nonane:

    1-Methyl-1,7-diazaspiro[3.3]octane: Contains an additional carbon in the spirocyclic ring, affecting its stability and interactions.

Uniqueness: 1-Methyl-1,6-diazaspiro[3.3]heptane is unique due to its specific spirocyclic structure and the presence of a methyl group at the 1-position. This configuration imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-methyl-1,6-diazaspiro[3.3]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-8-3-2-6(8)4-7-5-6/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPHIARKERMZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC12CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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